molecular formula C22H24N4O4S2 B3297436 N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide CAS No. 895449-84-0

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3297436
CAS No.: 895449-84-0
M. Wt: 472.6 g/mol
InChI Key: VGHUTAXNMRZLAC-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic sulfonamide featuring a [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural elements include:

  • A 3,4-dimethoxyphenyl group at position 2 of the triazolothiazole ring, which may enhance lipophilicity and receptor binding.
  • An ethyl linker at position 6, connecting the triazolothiazole to a 2,5-dimethylbenzenesulfonamide moiety. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, kinases) due to its hydrogen-bonding capabilities.
  • The dimethyl substitution on the benzene ring likely improves metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-14-5-6-15(2)20(11-14)32(27,28)23-10-9-17-13-31-22-24-21(25-26(17)22)16-7-8-18(29-3)19(12-16)30-4/h5-8,11-13,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUTAXNMRZLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring is usually formed by the reaction of α-haloketones with thioamides.

    Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then fused together through a cyclization reaction.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, typically using a suitable halogenated precursor.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions if present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, which are involved in various cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between the target compound and analogs from the provided evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Reported Properties References
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 2-(3,4-dimethoxyphenyl), 6-ethyl-2,5-dimethylbenzenesulfonamide Sulfonamide, methoxy, methyl Hypothesized enhanced solubility and target affinity due to sulfonamide and methoxy groups -
7a () [1,2,4]Triazolo[3,2-b]benzothiazole 2-Methylthio, 6-unsubstituted Methylthio Lower polarity (methylthio group); intermediates in photolytic synthesis
Scheme 1 Compounds () 1,3,4-Oxadiazole (2-Amino-1,3-thiazol-4-yl)methyl, sulfonamide-linked propanamide Oxadiazole, thiazole, sulfonamide Antimicrobial activity against Gram-positive bacteria; oxadiazole enhances metabolic stability
Thiadiazole-triazine Derivatives () Thiadiazole[3,2-a][1,3,5]triazine Trichloroethyl, acetamide Thiadiazole, triazine, chloro Intermediate role in synthesis; X-ray-confirmed planar geometry aids crystallinity

Key Comparative Insights:

These differences influence electronic properties and binding to biological targets. Methylthio-substituted triazolobenzothiazoles (e.g., 7a) lack the sulfonamide group, reducing solubility but increasing membrane permeability .

Substituent Impact: The 3,4-dimethoxyphenyl group in the target compound may confer improved CNS penetration compared to methylthio or chloro substituents in analogs . Sulfonamide vs. Amide Linkers: The target’s sulfonamide (vs.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step functionalization (e.g., introducing ethyl and sulfonamide groups), contrasting with photolytic methods for methylthio-triazolothiazoles () or condensation routes for oxadiazoles () .

Research Findings and Hypotheses

  • Antimicrobial Potential: The sulfonamide group in the target compound may mimic the activity of ’s oxadiazole-sulfonamide hybrids, which show Gram-positive antibacterial effects .
  • Kinase Inhibition: Triazolothiazoles are known ATP-competitive kinase inhibitors. The dimethylbenzenesulfonamide group could target hydrophobic kinase pockets, akin to FDA-approved sulfonamide-containing drugs.
  • Metabolic Stability : The 3,4-dimethoxy and 2,5-dimethyl groups may reduce oxidative metabolism compared to unsubstituted triazolothiazoles (e.g., 7a), as seen in related compounds .

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolothiazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Triazole and Thiazole Rings : These heterocyclic structures are known for their diverse biological activities.
  • Sulfonamide Group : This functional group is often associated with antibacterial properties.
Property Details
Molecular Formula C20H22N4O4S2
Molecular Weight 446.54 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that compounds within the triazolothiazole class exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Research indicates that similar compounds can induce apoptosis and cell cycle arrest in cancer cells such as A431 and A549 .
  • Mechanism of Action : The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Compounds with similar structures have been found to inhibit IL-6 and TNF-α activity, which are crucial in cancer progression and inflammation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy:

  • Cytokine Inhibition : Studies have demonstrated that it can significantly reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro. This suggests a potential application in treating inflammatory diseases .

Antibacterial and Antiviral Properties

While primarily noted for its anticancer effects, there is emerging evidence regarding its antibacterial properties:

  • Bacterial Inhibition : Related compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar antibacterial activity .

Case Studies

  • Study on Triazole Derivatives : A study focusing on triazole derivatives reported that modifications on the triazole ring significantly enhanced anticancer activity against human cancer cell lines. The findings suggest that structural variations can lead to improved efficacy against specific cancers .
  • Evaluation of Antibacterial Activity : Another research effort evaluated a series of triazolothiazole compounds for their antibacterial properties against Mycobacterium tuberculosis. Results indicated substantial activity with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Essential for confirming substituent positions and regiochemistry. For example, reports NMR data matching literature values for triazolo-thiadiazole derivatives .
  • X-ray crystallography : Resolves ambiguities in molecular geometry, as shown in for thiadiazole-triazine hybrids .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content in ) .

How can Design of Experiments (DoE) optimize the synthesis of complex heterocyclic sulfonamides?

Advanced
DoE integrates statistical modeling to identify critical reaction parameters. For instance:

  • Flow chemistry : used DoE to optimize diphenyldiazomethane synthesis, varying temperature, flow rate, and reagent ratios to maximize yield .
  • Parameter prioritization : Factors like base strength (e.g., 3,5-lutidine vs. 3-picoline in ) and reaction time can be systematically tested to improve regioselectivity and reduce byproducts .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., ’s KA25 vs. KA26 for substituent effects) .
  • X-ray confirmation : When spectral data conflicts with predicted structures, single-crystal X-ray diffraction (as in ) provides unambiguous proof of molecular geometry .
  • Computational modeling : Pair experimental data with DFT calculations to verify electronic environments (not explicitly covered in evidence but inferred from best practices).

What strategies improve regioselectivity in triazole ring formation?

Q. Advanced

  • Photolysis conditions : achieved regioselective triazolo-benzothiazole synthesis via UV irradiation of sulfilimines, favoring specific ring-closure pathways .
  • Base selection : Using sterically hindered bases (e.g., 3,5-lutidine in ) can direct sulfonamide coupling to the desired nitrogen on the triazole ring .

What is the role of X-ray crystallography in confirming the molecular structure of such compounds?

Advanced
X-ray crystallography provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example:

  • used X-ray analysis to determine the molecular parameters of thiadiazole-triazine intermediates, resolving ambiguities in tautomeric forms .
  • This technique is indispensable for validating synthetic routes when spectral data alone is insufficient.

What are the key steps in sulfonamide functionalization for triazolo-thiadiazole derivatives?

Q. Basic

  • Sulfonyl chloride activation : React sulfonyl chlorides with amino-triazoles under inert conditions (e.g., N₂ atmosphere).
  • Base catalysis : highlights 3,5-lutidine as a superior base for promoting efficient coupling while minimizing hydrolysis .
  • Workup : Precipitation or column chromatography (as in ) isolates the sulfonamide product .

How can researchers address low yields in multi-step syntheses of such compounds?

Q. Advanced

  • Intermediate purification : Isolate and characterize intermediates (e.g., hydrazine derivatives in ) to prevent carryover impurities .
  • Catalyst optimization : Rhodium catalysts () or Lewis acids may enhance cyclization efficiency in challenging steps .
  • Scale-adjusted conditions : ’s flow-chemistry approach improves reproducibility and yield in oxidation steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide

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